molecular formula C17H15N3O2 B14401255 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine CAS No. 89546-99-6

3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine

Cat. No.: B14401255
CAS No.: 89546-99-6
M. Wt: 293.32 g/mol
InChI Key: FYMGVOKXNRVROO-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl, nitrophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyridazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The combination of methyl, nitrophenyl, and phenyl groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

89546-99-6

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

6-methyl-2-(4-nitrophenyl)-3-phenyl-3H-pyridazine

InChI

InChI=1S/C17H15N3O2/c1-13-7-12-17(14-5-3-2-4-6-14)19(18-13)15-8-10-16(11-9-15)20(21)22/h2-12,17H,1H3

InChI Key

FYMGVOKXNRVROO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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